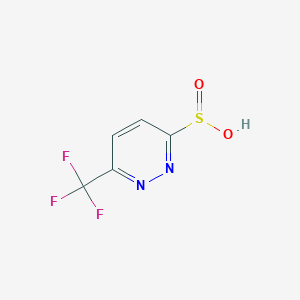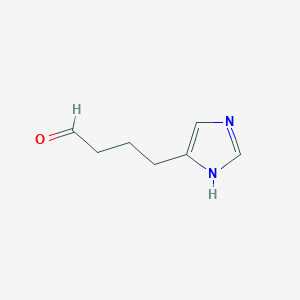
4-(1H-imidazol-5-yl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-imidazol-5-yl)butanal is a chemical compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The imidazole ring is known for its presence in various biologically active molecules, including histidine and histamine. The butanal group attached to the imidazole ring adds an aldehyde functionality, making this compound versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of 4-(1H-imidazol-5-yl)butanal may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-5-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: 4-(1H-imidazol-5-yl)butanoic acid.
Reduction: 4-(1H-imidazol-5-yl)butanol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
4-(1H-imidazol-5-yl)butanal has a wide range of applications in scientific research:
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-5-yl)butanal involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The aldehyde group can form covalent bonds with nucleophiles, which is important in biochemical pathways and drug design.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Uniqueness
4-(1H-imidazol-5-yl)butanal is unique due to the presence of both an imidazole ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)butanal |
InChI |
InChI=1S/C7H10N2O/c10-4-2-1-3-7-5-8-6-9-7/h4-6H,1-3H2,(H,8,9) |
InChI Key |
SKOVGEKYPHWJNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



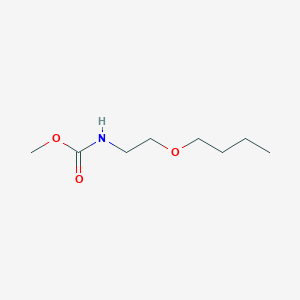
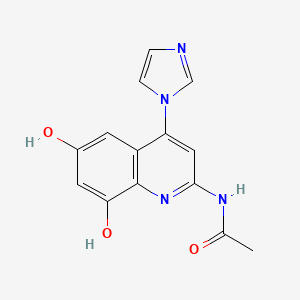
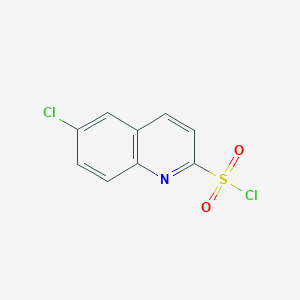

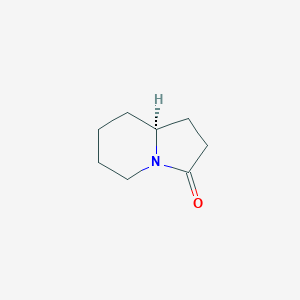
![5'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13117920.png)

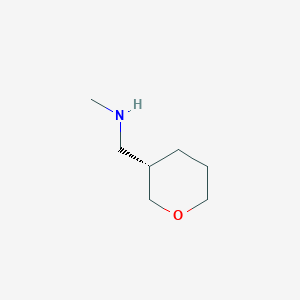

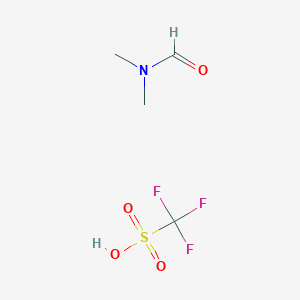
![1,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B13117957.png)

